Ethyl 4-(hydroxymethyl)picolinate
Description
This trifunctional molecule serves as a versatile scaffold, allowing for a wide range of chemical modifications. The strategic placement of its functional groups enables chemists to introduce diverse functionalities, leading to the development of novel compounds with tailored properties.
Ethyl 4-(hydroxymethyl)picolinate belongs to the broader classes of picolinates and pyridine (B92270) derivatives. Picolinates are derivatives of picolinic acid, a pyridinecarboxylic acid. drugbank.comnih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif found in numerous natural products and synthetic compounds. tandfonline.comglobalresearchonline.net
The nitrogen atom in the pyridine ring imparts basicity and allows for coordination with metal ions. tandfonline.com Pyridine derivatives are known to exhibit a wide array of biological activities, making them a cornerstone in medicinal chemistry. researchgate.netwisdomlib.org
The significance of this compound lies in its utility as a versatile building block. In organic synthesis, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the ester can be hydrolyzed or converted to other functional groups. The pyridine ring itself can undergo various substitution reactions. This multifunctionality allows for the construction of complex molecular architectures.
In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Pyridine-containing drugs have been developed for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. tandfonline.comnih.gov The ability to modify the substituents on the pyridine ring of this compound allows researchers to fine-tune the biological properties of the resulting molecules.
Current research involving this compound is focused on its incorporation into novel molecular frameworks. Synthetic chemists are exploring new methodologies to efficiently utilize its reactive sites. In medicinal chemistry, it is being employed as a starting material for the synthesis of potential new drug candidates. The academic relevance of this compound is growing as more researchers recognize its potential for creating diverse and complex molecules with interesting biological and material properties.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 59663-96-6 |
| Appearance | Solid or liquid |
| Purity | Typically ≥95% |
| IUPAC Name | ethyl 4-(hydroxymethyl)pyridine-2-carboxylate |
This data is compiled from multiple sources. echemi.comsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFCSISXJTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561450 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59663-96-6 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Hydroxymethyl Picolinate and Analogues
Esterification and Hydroxymethylation Strategies in Picolinate (B1231196) Synthesis
The synthesis of ethyl 4-(hydroxymethyl)picolinate often involves esterification and hydroxymethylation reactions. These can be performed as separate steps or in a concerted fashion, depending on the chosen synthetic route and available precursors.
Direct Synthetic Routes from Picolinic Acid Precursors
A primary method for synthesizing picolinate esters is through the direct esterification of the corresponding picolinic acid. For instance, ethyl picolinate can be synthesized by refluxing picolinic acid with anhydrous ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com This classic Fischer esterification method is a common approach for preparing simple alkyl esters of pyridine (B92270) carboxylic acids.
Similarly, this compound can be synthesized from 4-(hydroxymethyl)picolinic acid. sigmaaldrich.comambeed.com This involves the esterification of the carboxylic acid group while the hydroxymethyl group remains intact. The reaction typically employs an alcohol, such as ethanol, in the presence of an acid catalyst.
The synthesis of the picolinic acid precursor itself is a key consideration. Picolinic acid is a pyridinemonocarboxylic acid where the carboxy group is at position 2. ebi.ac.uk It is an intermediate in the metabolism of tryptophan. ebi.ac.uk Various substituted picolinic acids can be synthesized through different methods, which then serve as the direct precursors for their corresponding esters. For example, 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be synthesized in a one-pot reaction from pyruvates and aldehydes under mild conditions. oist.jp Another approach involves the oxidation of 2-picoline to picolinic acid, which can then be used in subsequent reactions. google.com
Derivatization from Substituted Pyridine Carboxylates
The synthesis of complex picolinate esters can be achieved by derivatizing simpler, more readily available substituted pyridine carboxylates. nih.govchim.it This strategy allows for the introduction of various functional groups onto the pyridine ring.
One common method is the conversion of a hydroxysteroid to its corresponding pyridine-carboxylate derivative using an acyl chloride or by employing the mixed anhydride (B1165640) method with the appropriate free acid. nih.gov This demonstrates the versatility of using substituted pyridine carboxylates to create more complex molecules.
Another approach involves multi-component reactions to build highly substituted pyridine derivatives. For example, a flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce a wide array of substituted pyridin-4-ol derivatives. chim.it These can then be further modified to yield various picolinate analogues.
The table below outlines some common picolinate derivatives and their precursors:
| Derivative | Precursor | Reagents/Conditions |
| Ethyl picolinate | Picolinic acid | Anhydrous ethanol, concentrated H₂SO₄, reflux chemicalbook.com |
| 4-Substituted pyridine-2,6-dicarboxylic acid derivatives | Pyruvates, aldehydes | Pyrrolidine-acetic acid catalyst, ammonium (B1175870) acetate (B1210297) oist.jp |
| Pyridine-carboxylate derivatives of hydroxysteroids | Hydroxysteroids, picolinic acid | Acyl chloride method or mixed anhydride method nih.gov |
Selective Functional Group Transformations for Hydroxymethyl Introduction
The introduction of a hydroxymethyl group onto the picolinate backbone is a critical step in the synthesis of this compound. This can be achieved through various selective functional group transformations.
Reduction of Ester or Aldehyde Precursors to Hydroxymethyl
A key strategy for introducing a hydroxymethyl group is the reduction of a corresponding ester or aldehyde precursor. For instance, a diester such as diethyl pyridine-2,4-dicarboxylate can be selectively reduced to introduce a hydroxymethyl group at the 4-position. This requires careful selection of reducing agents to avoid the reduction of both ester groups or the pyridine ring itself.
Alternatively, an aldehyde precursor like ethyl 4-formylpicolinate can be reduced to the desired hydroxymethyl compound. This transformation is a standard procedure in organic synthesis and can be achieved with a variety of reducing agents.
Catalytic and Reagent-Controlled Synthetic Approaches
Catalytic methods offer an efficient and selective means of introducing functional groups. For example, palladium-catalyzed reactions are widely used in the synthesis of pyridine derivatives. chim.it These methods can be employed to introduce or modify functional groups on the pyridine ring, which can then be converted to a hydroxymethyl group.
Reagent-controlled synthesis allows for precise transformations by using specific reagents that target certain functional groups. For instance, the use of a mild reducing agent can selectively reduce an aldehyde in the presence of an ester. The choice of reagent is crucial for achieving the desired product with high yield and purity.
The following table summarizes some precursors that can be used to synthesize this compound through reduction:
| Precursor | Product |
| Diethyl pyridine-2,4-dicarboxylate chem960.com | This compound |
| Ethyl 4-formylpicolinate chem960.com | This compound |
Green Chemistry Principles in Scalable Synthesis of Picolinate Esters
The application of green chemistry principles to the synthesis of picolinate esters is an area of growing importance, aiming to develop more environmentally friendly and scalable processes. This involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste.
One example of a greener approach is the development of a one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which offers high atom economy and proceeds under mild conditions. oist.jp Another strategy involves the use of catalytic methods, which can reduce the need for stoichiometric reagents and often lead to more efficient reactions. For instance, a metal-organic framework (MOF) catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been used for the synthesis of picolinates at ambient temperature. rsc.orgresearchgate.net
In the context of scalable synthesis, developing processes that are both efficient and environmentally benign is crucial. A greener synthesis of chromium picolinate has been developed using 2-cyanopyridine (B140075) and chromium trichloride (B1173362), where waste liquid and gas can be reclaimed and the chromium trichloride can be recycled. researchgate.net This approach highlights the potential for designing industrial processes that are both economically viable and sustainable. Furthermore, a more scalable and greener synthesis of lipoate ester monomers has been achieved using a benign acid catalyst under ambient conditions, significantly reducing the environmental factor (E-factor) compared to conventional methods. nih.gov
The development of hydrothermal synthesis methods also presents a green alternative. For example, chromium picolinate can be synthesized in one step from 2-pyridinecarbonitrile and a chromic salt under hydrothermal conditions, simplifying the process and reducing pollution. google.com
Elucidation of Chemical Reactivity and Derivatization Pathways
Hydroxymethyl Group Transformations
The hydroxymethyl group at the 4-position of the pyridine (B92270) ring is a primary alcohol and can undergo a variety of common alcohol transformations, including oxidation, halogenation, and nucleophilic substitution.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of Ethyl 4-(hydroxymethyl)picolinate can be selectively oxidized to form either the corresponding aldehyde, Ethyl 4-formylpicolinate, or be further oxidized to the carboxylic acid, 2-(Ethoxycarbonyl)isonicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
| Product | Transformation | Typical Reagents |
| Ethyl 4-formylpicolinate | Aldehyde Synthesis | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), Manganese dioxide (MnO₂) |
| 2-(Ethoxycarbonyl)isonicotinic acid | Carboxylic Acid Synthesis | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Pyridinium dichromate (PDC) |
This table presents potential reagents for the oxidation of this compound based on standard organic chemistry principles.
Halogenation Reactions (e.g., Chloromethylation)
The hydroxyl group of the hydroxymethyl moiety can be replaced by a halogen, most commonly chlorine, to yield an ethyl 4-(halomethyl)picolinate derivative. This transformation converts the alcohol into a more reactive electrophile. The conversion of similar hydroxymethylpyridines to their corresponding chloromethyl derivatives is a well-established process. google.com Reagents such as thionyl chloride or phosphorus halides are effective for this purpose.
| Reaction | Reagent | Product |
| Chloromethylation | Thionyl chloride (SOCl₂) | Ethyl 4-(chloromethyl)picolinate |
| Bromomethylation | Phosphorus tribromide (PBr₃) | Ethyl 4-(bromomethyl)picolinate |
This table illustrates common halogenating agents for converting primary alcohols to alkyl halides.
Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, substitution reactions at this position typically proceed after converting the hydroxymethyl group into a better leaving group, such as a halide (as described in 3.1.2) or a sulfonate ester (e.g., tosylate). The resulting electrophilic center is then susceptible to attack by a wide range of nucleophiles.
Alternatively, the Mitsunobu reaction provides a method for the direct conversion of the alcohol by coupling it with an acidic nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. beilstein-journals.org
Pyridine Ring Reactivity and Substitutions
The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. gcwgandhinagar.comstackexchange.com This deactivation is further enhanced by the presence of the electron-withdrawing ethyl ester group. In acidic media, which is common for many EAS reactions, the nitrogen atom is protonated, creating a pyridinium ion and further deactivating the ring. stackexchange.com
If an electrophilic substitution reaction were to occur under harsh conditions, the substitution would be directed to the positions meta to the nitrogen atom (C-3 and C-5), as attack at the ortho or para positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen. quora.comquora.com In this compound, the substituents are at positions 2 and 4. Therefore, the most likely position for electrophilic attack would be C-5, which is meta to the nitrogen and ortho to the weakly activating hydroxymethyl group.
Nucleophilic Aromatic Substitution in Halogenated Analogues
In contrast to its low reactivity towards electrophiles, the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at the 2- or 4-position. gcwgandhinagar.comechemi.com The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the ortho or para positions, as the negative charge can be delocalized onto the nitrogen atom. echemi.comlibretexts.org
For a halogenated analogue of this compound, the reactivity towards nucleophiles would be highly dependent on the position of the halogen.
| Halogen Position | Reactivity towards SNAr | Rationale |
| 2 or 6 | High | The negative charge of the intermediate is stabilized by delocalization onto the electronegative ring nitrogen. echemi.comquimicaorganica.org |
| 3 or 5 | Low | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. |
This table summarizes the predicted reactivity of halogenated analogues of this compound towards nucleophilic aromatic substitution.
Ester Group Modifications
The ester functional group is a primary site for chemical modification, allowing for conversion to the parent carboxylic acid or transformation into other esters.
The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-(hydroxymethyl)picolinic acid. This transformation is a fundamental reaction that unlocks different chemical pathways, particularly in the synthesis of amides or the use of the carboxylate group for coordination with metal ions. The hydrolysis is typically achieved under basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification) : This is the most common method, involving the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Acid-Catalyzed Hydrolysis : This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The reaction is reversible, and its equilibrium must be driven towards the products by using a large excess of water.
Metal ions, such as Cu(II), can also catalyze the hydrolysis of picolinate (B1231196) esters, a phenomenon attributed to the chelation of the metal to the pyridine nitrogen and the ester's carbonyl oxygen, which activates the carbonyl group for nucleophilic attack. acs.org
Table 1: Overview of Hydrolysis Conditions for this compound
| Reaction Type | Typical Reagents | Product | General Conditions |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH(aq) or LiOH(aq) | 4-(hydroxymethyl)picolinic acid | Room temperature or gentle heating, followed by acidification. |
| Acid-Catalyzed Hydrolysis | H₂SO₄(aq) or HCl(aq) | 4-(hydroxymethyl)picolinic acid | Refluxing in aqueous acid. |
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol, resulting in a new ester. masterorganicchemistry.com This reaction is valuable for modifying the properties of the molecule, such as its solubility or volatility. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comcoleparmer.com
Acid-Catalyzed Transesterification : In this process, a protic acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a different alcohol (e.g., methanol, propanol). To ensure a high yield of the desired product, the reactant alcohol is typically used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : This method involves a nucleophilic alkoxide (e.g., sodium methoxide) attacking the ester's carbonyl carbon. This pathway is efficient but requires the use of the alkoxide corresponding to the desired ester to avoid a mixture of products. masterorganicchemistry.com
While specific studies detailing the transesterification of this compound are not widely published, the principles are well-established for similar compounds. organic-chemistry.org For instance, related picolinate esters are synthesized using these standard methods, demonstrating the feasibility of the reaction. researchgate.net
Table 2: Illustrative Transesterification Reactions
| Reactant Alcohol | Catalyst Type | Example Catalyst | Resulting Ester Product |
|---|---|---|---|
| Methanol | Acid | H₂SO₄ | Mthis compound |
| Isopropanol | Base | Sodium isopropoxide | Isopropyl 4-(hydroxymethyl)picolinate |
| Benzyl alcohol | Acid | p-Toluenesulfonic acid | Benzyl 4-(hydroxymethyl)picolinate |
Advanced Coupling Reactions and Ligand Design
This compound and its hydrolyzed derivative, 4-(hydroxymethyl)picolinic acid, are highly valuable scaffolds in the design of ligands for coordination chemistry and the synthesis of complex organic molecules. The picolinate structure itself is a classic bidentate chelating agent, capable of binding to a metal center through both the pyridine nitrogen and a carboxylate oxygen. The hydroxymethyl group at the 4-position provides a crucial site for further functionalization, allowing the molecule to be incorporated into larger, more complex ligand systems.
This functional handle can be modified to participate in various coupling reactions. For example, the alcohol can be converted into a better leaving group (e.g., a tosylate or a halide), which can then be displaced by a nucleophile in an SN2 reaction. Alternatively, it can be oxidized to an aldehyde to participate in reductive amination or Wittig-type reactions.
The strategic placement of the hydroxymethyl group allows for the creation of bridging ligands. After modification, this group can connect to another coordinating unit or a second metal center, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). ambeed.comnih.gov Picolinate-based ligands have been successfully used to synthesize robust and luminescent coordination polymers, for example, with lanthanide ions like Europium(III), for applications in chemical sensing. nih.gov The design principles from these studies can be directly applied to derivatives of this compound to develop new functional materials. nih.govnih.gov
Table 3: Functional Groups of this compound in Ligand Design
| Functional Group | Role in Coordination/Derivatization | Potential Application |
|---|---|---|
| Pyridine Nitrogen | Lewis basic site for metal coordination. | Forms a stable five-membered chelate ring with the carboxylate. |
| Ester/Carboxylate | Binds to metal ions (as carboxylate); can be converted to amides. | Acts as the second binding site in the bidentate picolinate chelate. |
| Hydroxymethyl Group | Site for further functionalization (e.g., etherification, oxidation, esterification). | Allows for the connection to other molecules to form bridging ligands or more complex structures. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, the precise connectivity and spatial arrangement of atoms within ethyl 4-(hydroxymethyl)picolinate can be unequivocally established.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
Proton NMR spectroscopy of this compound, typically conducted in deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the pyridine (B92270) ring. The proton at position 6 (H-6) typically appears as a doublet at approximately 8.68 ppm, being deshielded by the adjacent nitrogen atom. The proton at position 5 (H-5) is observed as a doublet of doublets around 7.82 ppm, while the proton at position 3 (H-3) presents as a doublet near 7.42 ppm.
The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) resonate as a singlet at about 4.83 ppm. The ethyl ester moiety gives rise to two distinct signals: a quartet corresponding to the methylene protons (-OCH₂CH₃) at approximately 4.43 ppm and a triplet for the terminal methyl protons (-OCH₂CH₃) at around 1.42 ppm. The coupling of these protons to their neighbors results in the observed splitting patterns, with the quartet arising from coupling to the three methyl protons and the triplet from coupling to the two methylene protons.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.68 | Doublet (d) | ~4.8 |
| H-5 | ~7.82 | Doublet of Doublets (dd) | ~8.0, 1.6 |
| H-3 | ~7.42 | Doublet (d) | ~8.0 |
| -CH₂OH | ~4.83 | Singlet (s) | - |
| -OCH₂CH₃ | ~4.43 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.42 | Triplet (t) | ~7.1 |
Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity
Carbon-13 NMR spectroscopy provides complementary information, detailing the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 165.6 ppm. The quaternary carbons of the pyridine ring are found at around 150.1 ppm (C-2) and 147.9 ppm (C-4). The remaining aromatic carbons, C-6, C-5, and C-3, resonate at approximately 137.2 ppm, 122.1 ppm, and 121.5 ppm, respectively.
The carbon of the hydroxymethyl group (-CH₂OH) is observed at about 63.9 ppm, while the methylene carbon of the ethyl ester (-OCH₂CH₃) appears at a similar chemical shift of around 61.9 ppm. The methyl carbon of the ethyl group (-OCH₂CH₃) is the most shielded, with a signal at approximately 14.3 ppm.
Table 2: ¹³C NMR Chemical Shift and Multiplicity Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity |
| C=O | ~165.6 | Quaternary (C) |
| C-2 | ~150.1 | Quaternary (C) |
| C-4 | ~147.9 | Quaternary (C) |
| C-6 | ~137.2 | Methine (CH) |
| C-5 | ~122.1 | Methine (CH) |
| C-3 | ~121.5 | Methine (CH) |
| -CH₂OH | ~63.9 | Methylene (CH₂) |
| -OCH₂CH₃ | ~61.9 | Methylene (CH₂) |
| -OCH₂CH₃ | ~14.3 | Methyl (CH₃) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.
Correlation Spectroscopy (COSY): A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their adjacency. It would also show correlations between the coupled protons on the pyridine ring (H-5 with H-6 and H-3).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each protonated carbon signal. For instance, the proton signal at ~4.83 ppm would show a correlation to the carbon signal at ~63.9 ppm, confirming their assignment to the hydroxymethyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₁₁NO₃), the calculated exact mass is 181.0739. HRMS analysis would be expected to yield a measured value very close to this theoretical mass, confirming the molecular formula. For instance, a reported HRMS value for the protonated molecule [M+H]⁺ is 182.0812, which corresponds to the elemental composition C₉H₁₂NO₃⁺.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Elemental Formula |
| [M+H]⁺ | 182.0817 | 182.0812 | C₉H₁₂NO₃ |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS would be expected to show a prominent signal at an m/z of 182.1, corresponding to the protonated molecular ion. This confirms the molecular weight of the compound. Further fragmentation of this ion in the mass spectrometer can provide additional structural information.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the various functional groups present in the molecule.
O-H Stretching: The hydroxymethyl group (-CH₂OH) will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group (-CH₂CH₃) and the methylene bridge (-CH₂OH) will be observed in the 3000-2850 cm⁻¹ range.
C=O Stretching: The ester carbonyl group (C=O) is a strong infrared absorber and will give rise to an intense, sharp peak typically in the range of 1730-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the pyridine ring. For comparison, the C=O stretching vibration in ethyl isonicotinate (B8489971) has been reported. researchgate.net
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will produce a series of bands in the 1600-1400 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester and the hydroxymethyl group will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
Pyridine Ring Bending: Out-of-plane and in-plane bending vibrations of the pyridine ring and its substituents will generate a complex pattern of bands in the fingerprint region below 1000 cm⁻¹.
A detailed analysis of these bands allows for the confirmation of the presence of the key functional groups within the molecule.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Hydroxymethyl | 3400-3200 (broad) |
| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 |
| Aliphatic C-H Stretch | Ethyl Group, Methylene | 3000-2850 |
| C=O Stretch | Ester | 1730-1715 (strong, sharp) |
| C=C, C=N Stretches | Pyridine Ring | 1600-1400 |
| C-O Stretches | Ester, Hydroxymethyl | 1300-1000 |
| Pyridine Ring Bends | Pyridine Ring | < 1000 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
Specific Raman spectroscopic data for this compound is scarce in the literature. However, studies on picolinic acid and its metal complexes provide insight into the expected Raman active modes. researchgate.netresearchgate.net The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-C backbone and ring breathing modes of the pyridine skeleton, which are often weak in the IR, would be prominent in the Raman spectrum. The analysis of Raman spectra of related substituted picolinates can aid in the assignment of the vibrational modes for the title compound. researchgate.netwestmont.edu
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and luminescence spectroscopy, provides information about the electronic structure and transitions within a molecule. These techniques are crucial for understanding the photophysical properties of this compound and its metal complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group.
While specific experimental UV-Vis data for this compound is not widely published, the absorption maxima can be predicted based on data from similar aromatic esters and pyridine derivatives. researchgate.netscience-softcon.de The pyridine ring will give rise to intense π → π* transitions, likely below 300 nm. The n → π* transition of the carbonyl group, which is formally forbidden and thus less intense, would be expected at longer wavelengths, potentially overlapping with the π → π* bands. The solvent can influence the position of these absorption bands; for instance, polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Pyridine Ring | < 300 |
| n → π | Carbonyl Group | > 300 |
Luminescence Spectroscopy in Metal Complex Applications
This compound is a valuable ligand in the formation of metal complexes, particularly with lanthanide ions, which are known for their unique luminescent properties. nih.gov The ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. This process is known as sensitized luminescence.
The luminescence of such complexes is highly dependent on the nature of the ligand and its ability to efficiently transfer energy to the metal ion while also protecting it from non-radiative decay pathways, such as quenching by solvent molecules. nih.gov The hydroxymethyl and ester groups of this compound can participate in chelation with the metal ion, creating a stable complex. The study of the luminescence spectra of these complexes, including their emission wavelengths and quantum yields, is crucial for developing new materials for applications in areas such as bio-imaging and sensing. nih.goviaea.org For example, europium(III) complexes with picolinate-based ligands are known to exhibit strong red emission. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound is not available in the reviewed literature, studies on closely related picolinate (B1231196) derivatives provide valuable insights into the expected structural features. researchgate.net For instance, the analysis of a related compound, ethyl 6-(hydroxymethyl)picolinate, reveals the formation of a one-dimensional zigzag chain in the solid state linked by intermolecular O-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit significant hydrogen bonding involving the hydroxymethyl group and the pyridine nitrogen, influencing its crystal packing.
The determination of the crystal structure of this compound would provide crucial data, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides and the angles between them for the fundamental repeating unit of the crystal.
Molecular Conformation: The precise arrangement of atoms within the molecule, including the planarity of the pyridine ring and the orientation of the substituent groups.
Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal.
Such data is invaluable for understanding the solid-state properties of the compound and for the rational design of new materials based on its molecular framework.
Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Intermolecular Interactions
To date, a comprehensive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available. Such a study would be invaluable for definitively determining the precise bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, SC-XRD analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding, which are crucial in dictating the supramolecular architecture of the crystalline solid. For instance, in the structurally related isomer, ethyl 6-(hydroxymethyl)picolinate, a single weak intermolecular O—H...N hydrogen bond has been observed to link the molecules into a one-dimensional zigzag chain. A similar hydrogen bonding motif, involving the hydroxyl group and the pyridine nitrogen, would be anticipated for this compound, but this can only be confirmed through experimental crystallographic analysis.
Computational Chemistry Approaches and Theoretical Insights
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure directly. For Ethyl 4-(hydroxymethyl)picolinate, these methods can elucidate its stability, electronic distribution, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized ground state geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of this compound can be determined. materialsciencejournal.org
These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. The optimized structure reveals the spatial arrangement of the pyridine (B92270) ring, the ethyl ester group, and the hydroxymethyl substituent, which dictates how the molecule interacts with its environment. Electronic properties such as dipole moment and charge distribution can also be calculated, providing a quantitative measure of the molecule's polarity. bhu.ac.in
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP Note: The following data is illustrative, based on typical values for similar molecular structures as determined by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | ~ 1.24 Å |
| C-O (ester) | ~ 1.35 Å | |
| C-C (ring) | ~ 1.39 - 1.41 Å | |
| C-N (ring) | ~ 1.34 Å | |
| C-O (alcohol) | ~ 1.43 Å | |
| Bond Angle | O=C-O (ester) | ~ 124° |
| C-C-N (ring) | ~ 123° | |
| C-O-C (ester) | ~ 117° | |
| C-C-O (alcohol) | ~ 112° |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgnih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing ethyl ester portion. This distribution dictates the sites for nucleophilic and electrophilic attack. materialsciencejournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative examples based on DFT calculations for analogous compounds.
| Orbital | Energy (eV) | Implication |
| HOMO | ~ -6.8 eV | Region of electron donation (nucleophilic character) |
| LUMO | ~ -1.2 eV | Region of electron acceptance (electrophilic character) |
| Energy Gap (ΔE) | ~ 5.6 eV | Indicates high chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.com It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate areas of intermediate potential. deeporigin.comresearchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and hydroxyl groups, as these are the most electronegative atoms. bhu.ac.in Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the hydroxyl proton. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might bind to a biological receptor. scispace.com
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate a molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net These calculations provide theoretical spectra that can be directly compared to experimental data. Discrepancies between predicted and observed shifts can often be rationalized by considering solvent effects or conformational dynamics. nih.govbiorxiv.org The predicted shifts are crucial for assigning specific signals in an experimental spectrum to the correct atoms in the molecule, confirming its structural integrity.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method) Note: Predicted shifts are relative to TMS and are representative values for a molecule with this structure.
| Atom | Type | Predicted Chemical Shift (ppm) |
| Pyridine-H | ¹H | ~ 7.5 - 8.7 |
| -CH₂- (alcohol) | ¹H | ~ 4.8 |
| -CH₂- (ethyl) | ¹H | ~ 4.4 |
| -CH₃ (ethyl) | ¹H | ~ 1.4 |
| Pyridine-C | ¹³C | ~ 122 - 150 |
| C=O (carbonyl) | ¹³C | ~ 165 |
| -CH₂- (alcohol) | ¹³C | ~ 63 |
| -CH₂- (ethyl) | ¹³C | ~ 62 |
| -CH₃ (ethyl) | ¹³C | ~ 14 |
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions, such as π-to-π* transitions, which correspond to the absorption maxima (λmax) observed experimentally. For this compound, TD-DFT calculations can help identify the key electronic transitions responsible for its UV-Vis absorption profile. materialsciencejournal.org
Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be assigned to a specific vibrational mode, such as the C=O stretch of the ester, the O-H stretch of the alcohol, or the C-H stretches of the aromatic ring and alkyl groups. Comparing the theoretical vibrational spectrum with the experimental one serves as a powerful tool for structural confirmation. materialsciencejournal.org
Table 4: Predicted Spectroscopic Parameters for this compound Note: These are illustrative values based on computational studies of similar functional groups.
| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Transition |
| UV-Vis (λmax) | ~ 265 nm | π → π* transition within the pyridine ring |
| Vibrational Frequency (IR) | ~ 3400 cm⁻¹ | O-H stretch (alcohol) |
| Vibrational Frequency (IR) | ~ 1720 cm⁻¹ | C=O stretch (ester) |
| Vibrational Frequency (IR) | ~ 1590 cm⁻¹ | C=C/C=N stretch (pyridine ring) |
| Vibrational Frequency (IR) | ~ 1100 cm⁻¹ | C-O stretch (ester/alcohol) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating the intricate details of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between accuracy and computational cost.
A general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.
Computational studies on related systems, such as the esterification of succinic acid with ethylene (B1197577) glycol, have explored both self-catalyzed and non-catalyzed pathways. researchgate.net These studies calculate the energy barriers for each step of the reaction, revealing the rate-determining step. For example, in some cases, the formation of the tetrahedral intermediate is the slowest step, while in others, it is the dehydration of this intermediate. researchgate.net DFT calculations on picoline-containing compounds have also been used to understand their electronic structure and reactivity, which is crucial for predicting reaction outcomes. nih.govnih.gov
Table 1: Illustrative Energy Barriers for a Computationally Studied Esterification Reaction
| Reaction Step | Catalyst | Energy Barrier (kcal/mol) |
| Nucleophilic Attack | Self-catalyzed (Acid) | ~15-20 |
| Proton Transfer | Self-catalyzed (Acid) | ~5-10 |
| Dehydration | Self-catalyzed (Acid) | ~25-30 |
Note: This table presents generalized data from computational studies on representative esterification reactions and is for illustrative purposes only. Actual values would be specific to the reactants and conditions of the reaction involving this compound.
Ligand-Target Interaction Prediction (Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.
For this compound, docking studies could be employed to predict its binding affinity and mode to various enzymes or receptors. The pyridine ring, ester group, and hydroxymethyl group all provide potential points of interaction, such as hydrogen bonding and π-stacking.
While specific docking studies on this compound are not prevalent in the literature, numerous studies have been conducted on structurally similar pyridine derivatives against a range of biological targets, including those relevant to cancer. nih.govtandfonline.comnih.govacs.org For example, docking studies of pyridine-based inhibitors against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, have revealed key interactions. tandfonline.com These studies often show that the pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions with aromatic residues in the protein's active site.
The results of a docking simulation are typically ranked using a scoring function, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.
Table 2: Example Docking Scores of Pyridine Derivatives against a Cancer-Associated Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Pyridine-based Inhibitor A | CDK2 | -8.5 | H-bond with LEU83, π-π stacking with PHE80 |
| Pyridine-based Inhibitor B | Aurora B Kinase | -8.7 | H-bond with LYS106, π-cation with LYS85. acs.org |
| Pyridine-based Inhibitor C | EGFR Tyrosine Kinase | -7.9 | H-bond with MET793, hydrophobic interactions |
Note: This table is a composite of data from various docking studies on pyridine derivatives and is intended to be illustrative. The specific targets and scores would vary for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of the conformational landscape of a molecule over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures (conformers) and the transitions between them.
An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. By analyzing these trajectories, one can understand how the molecule flexes, bends, and rotates in different environments (e.g., in a vacuum, in water, or bound to a protein). This is crucial for understanding its physical properties and how it interacts with its environment. rsc.orgnih.gov
For this compound, key conformational features would include the orientation of the ethyl ester group relative to the pyridine ring and the rotation around the C-C bond connecting the hydroxymethyl group. The planarity of the pyridine ring will be largely maintained, but the substituents can adopt various spatial arrangements.
Studies on related aromatic compounds have used MD simulations to investigate their adsorption on surfaces and their solvation in different solvents. rsc.org For flexible ligands, MD simulations are often used in conjunction with docking to account for the conformational changes that can occur upon binding to a receptor. wikipedia.org This "flexible docking" approach can provide a more accurate prediction of the binding mode and affinity. nih.gov The stability of a ligand-protein complex predicted by docking can also be assessed through MD simulations by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. acs.org
Table 3: Illustrative Conformational Dihedral Angles for a Flexible Molecule from MD Simulations
| Dihedral Angle | Description | Predominant Angle(s) (degrees) |
| C3-C4-C(ester)-O | Rotation of the ester group | ~0 and ~180 |
| N1-C4-C(hydroxymethyl)-O | Rotation of the hydroxymethyl group | ~60, ~180, ~-60 |
Note: This table presents hypothetical, representative data for a molecule with similar structural features to this compound. The actual preferred dihedral angles would need to be determined through specific MD simulations of the target compound.
Coordination Chemistry and Metal Complexation Research
Complexation with Transition Metals (e.g., Cu(II), Zn(II), V(IV))
Picolinate-based ligands are known to form stable complexes with transition metals. Research on analogous structures, such as 2-tert-butylaminomethylpyridine-6-carboxylic acid methylester, demonstrates the formation of 1:1 metal-to-ligand complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the ligand typically acts as a tridentate chelator, coordinating to the metal ion through the pyridine (B92270) nitrogen, a carboxylate oxygen, and another donor atom. researchgate.neturfu.ru For Ethyl 4-(hydroxymethyl)picolinate, coordination would be expected to occur via the pyridine nitrogen, the carbonyl oxygen of the ester group, and the oxygen of the hydroxymethyl group.
Table 1: General Methods for Stability Constant Determination
| Technique | Principle | Information Obtained |
|---|---|---|
| Potentiometry | Measures the potential of a solution to determine ion concentration. | Stoichiometry and stability constants of complexes in solution. mdpi.com |
| Spectrophotometry | Measures the absorption of light by a solution as a function of wavelength. | Can be used to determine stability constants by monitoring changes in absorbance upon complexation. mdpi.com |
Spectroscopic techniques are essential for elucidating the electronic and geometric structures of metal complexes.
UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule or complex. Upon complexation with a metal ion, the UV-Vis spectrum of a ligand like this compound would be expected to show shifts in the absorption bands (either hypsochromic/blue-shift or bathochromic/red-shift) corresponding to the ligand's internal π→π* and n→π* transitions, as well as the appearance of new bands due to d-d transitions (for d-block metals) or ligand-to-metal charge transfer (LMCT). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (or ESR) is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II) or V(IV) (as vanadyl ion, VO²⁺). The EPR spectrum provides detailed information about the oxidation state, coordination environment, and geometry of the metal center. ambeed.com For instance, the g-values and hyperfine coupling constants obtained from an EPR spectrum can help distinguish between different coordination geometries like octahedral or trigonal bipyramidal. researchgate.netambeed.com
Table 2: Spectroscopic Techniques for Complex Characterization
| Technique | Metal Ion Requirement | Information Provided |
|---|---|---|
| UV-Vis | None (works for both diamagnetic and paramagnetic ions) | Electronic transitions, formation of complex. researchgate.net |
| EPR | Paramagnetic (unpaired electrons), e.g., Cu(II) | Oxidation state, coordination environment, geometry of the metal center. ambeed.com |
For example, the crystal structure of a copper(I) complex with dimethyl dipicolinate, a related ligand, showed a hexa-coordinate, distorted octahedral geometry around the copper ion. urfu.ru In complexes of 2-tert-butylaminomethylpyridine-6-carboxylic acid methylester with various transition metals, trigonal bipyramidal and octahedral geometries have been observed. researchgate.net These studies underscore the versatility of picolinate-based ligands in adopting different coordination modes to accommodate the steric and electronic preferences of the metal ion. urfu.ru While no crystal structure for a complex of this compound is currently reported, such studies would be invaluable for confirming its coordination behavior.
Complexation with Lanthanide Ions (e.g., Gd(III), Tb(III), Ga(III))
The coordination of picolinate-type ligands extends to lanthanide ions, which are crucial for applications in biomedical imaging. The design of stable lanthanide complexes is paramount, as free lanthanide ions are often toxic. urfu.ru Ligands used for these applications must bind the metal ion tightly to prevent its release in vivo. nih.govnih.gov
Gadolinium(III) (Gd(III)) complexes are widely used as contrast agents in MRI because Gd(III) has a large number of unpaired electrons, making it highly effective at increasing the relaxation rate of nearby water protons. nih.gov The efficacy of a Gd(III)-based contrast agent depends on several factors, including the stability of the complex and the number of water molecules coordinated directly to the Gd(III) ion. nih.gov
Picolinate (B1231196) derivatives are explored as components of chelating agents for Gd(III). The goal is to create highly stable complexes that still allow for the rapid exchange of coordinated water molecules with the bulk solvent, a key factor for enhancing image contrast. researchgate.netnih.gov While this compound itself has not been specifically developed as an MRI agent, its functional groups are relevant to the design of new, highly stable chelators for Gd(III). urfu.rumdpi.com
Complexes of certain lanthanide ions, particularly Terbium(III) (Tb(III)) and Europium(III) (Eu(III)), can exhibit strong, long-lived luminescence. mdpi.comnih.gov This property is exploited in various bioanalytical and imaging applications, such as time-resolved luminescence imaging. The picolinate structure can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths (e.g., green for Tb(III)). nih.gov
The development of luminescent probes often involves incorporating chromophores that enhance this energy transfer process. mdpi.comnih.gov The pyridine ring in this compound can serve this antenna function, making its derivatives potential candidates for the construction of luminescent lanthanide probes. nih.gov
Radiolabeling Strategies (e.g., with Gallium-68)
The functional groups of this compound, specifically the pyridine nitrogen and the carboxylate oxygen, make it a potential candidate for chelation of metal ions. This characteristic is of significant interest in the field of radiopharmacy, particularly for the complexation of metallic radionuclides used in diagnostic imaging and therapy. One of the most prominent of these is Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life of 68 minutes, readily available from a ⁶⁸Ge/⁶⁸Ga generator. nih.gov The development of bifunctional chelators capable of stably binding ⁶⁸Ga under mild conditions is a critical area of research for creating new positron emission tomography (PET) imaging agents. uni-mainz.denih.gov
Research into picolinate-based ligands has demonstrated their effectiveness in chelating Ga(III). For instance, the tripodal picolinate chelator Tpaa has been shown to fully occupy the octahedral coordination geometry of Ga(III), leading to stable complexes. This ligand system has achieved over 99% radiochemical conversion with ⁶⁸Ga under mild conditions, highlighting the suitability of the picolinate motif for ⁶⁸Ga complexation. While specific studies on the direct radiolabeling of this compound with ⁶⁸Ga are not extensively documented in publicly available literature, the principles derived from similar picolinate structures are highly relevant.
The general strategy for radiolabeling with ⁶⁸Ga involves the reaction of the chelating ligand with the ⁶⁸Ga³⁺ eluted from the generator. Ideal radiolabeling conditions are close to physiological pH and temperature to maintain the integrity of biologically active molecules that might be conjugated to the chelator. rsc.org Picolinate-based chelators have shown promise in this regard, with some systems demonstrating efficient ⁶⁸Ga complexation at neutral pH and room temperature. rsc.orgnih.govrsc.org This is a significant advantage over some traditional chelators like DOTA, which often require more acidic conditions and heating. rsc.org
The table below summarizes key parameters for ⁶⁸Ga radiolabeling with relevant picolinate-based chelators, providing a reference for the potential performance of this compound in similar applications.
| Chelator Type | Precursor Amount | Reaction Time | Reaction Temperature | Radiochemical Yield |
| Picolinate-based (general) | Micromolar concentrations | 5-15 minutes | Room Temperature to 37°C | >95% |
| DOTA (for comparison) | Micromolar concentrations | 10-15 minutes | >80°C | >95% |
| NODAGA (for comparison) | 8-50 µg | 10 minutes | Room Temperature | High |
This data is representative of picolinate-based chelators and is for illustrative purposes. Specific conditions for this compound would require experimental determination.
Role as a Chelating Ligand in Catalysis
The ability of this compound to act as a chelating ligand extends beyond radiometal complexation into the realm of catalysis. The pyridine and carboxylate functionalities can coordinate with a variety of transition metals, forming stable complexes that can act as catalysts for a range of organic transformations. The introduction of a pyridine moiety into a ligand framework is known to influence the thermodynamic properties and coordination kinetics of the resulting metal complexes, which can have a profound impact on their catalytic activity.
While direct catalytic applications of this compound are not widely reported, the broader class of pyridine-carboxylate ligands has been extensively studied in catalysis. For example, pyridine-2-carboxylic acid has been employed as an efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. Metal complexes of ligands containing the picolinate scaffold have been utilized in various catalytic reactions, including oxidation reactions and carbon-carbon bond-forming reactions.
The structural features of this compound, including the steric and electronic properties of the ester and hydroxymethyl groups, can be expected to modulate the catalytic activity of its metal complexes. The hydroxymethyl group, for instance, could participate in hydrogen bonding interactions, potentially influencing the substrate binding and the transition state of a catalytic cycle.
The following table outlines representative catalytic applications of metal complexes with pyridine-carboxylate-type ligands, suggesting potential areas of investigation for complexes of this compound.
| Metal | Ligand Type | Catalytic Reaction | Reference Type |
| Nickel | Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | Acrylate synthesis from ethylene (B1197577) and CO₂ | ResearchGate Article |
| Niobium/Tantalum | Phenolketoimine and catechol | Ring-opening polymerization of ε-caprolactone | Dalton Transactions (RSC Publishing) rsc.org |
| Various | Picolinate and picolinic acid derivatives | Synthesis of 1,8-naphthyridines | ResearchGate Article researchgate.net |
No Scientific Data Available on the Biological Activities of this compound
Despite a comprehensive search of scientific literature, no research studies detailing the antimicrobial or anticancer properties of the chemical compound this compound were identified. Therefore, the requested article on its investigated biological activities and mechanistic studies cannot be generated at this time.
Extensive database searches for primary research articles, reviews, and scholarly publications yielded no results for "this compound" in the context of the following specified areas:
Antimicrobial Properties: No studies on its antibacterial or antifungal activity mechanisms were found.
Anticancer Research and Cytotoxicity: There is no available research on its potential to induce apoptosis, modulate the cell cycle, interact with DNA or other biomolecules, or generate reactive oxygen species (ROS) in cancer cells.
The information available for this compound is currently limited to its chemical properties, synthesis, and availability from commercial suppliers. There is no public, peer-reviewed scientific data to support the creation of an article based on the provided outline.
It is important to note that the absence of evidence does not definitively mean the compound lacks these biological activities. It signifies that such properties have not been investigated, or at least, the findings have not been published in accessible scientific literature.
Investigated Biological Activities and Mechanistic Studies
Enzyme Inhibition Studies
The picolinate (B1231196) framework is a recognized scaffold in the design of enzyme inhibitors, primarily due to the ability of its nitrogen and carboxylate groups to coordinate with metal ions in enzyme active sites. Research has extended to derivatives of the ethyl 4-(hydroxymethyl)picolinate core structure in the pursuit of novel therapeutic agents.
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant threat to public health. nih.govnih.gov These enzymes, which require zinc ions for their catalytic activity, can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov Consequently, there is a pressing need for effective MBL inhibitors to be co-administered with these antibiotics.
The picolinic acid scaffold is a key pharmacophore for MBL inhibition because its carboxylate group can effectively bind to the zinc ions in the MBL active site. nih.govmdpi.com While research on this compound itself is limited, studies on closely related analogs highlight the importance of this structural motif. For instance, in an investigation of dipicolinic acid isosteres for the inhibition of New Delhi Metallo-β-lactamase (NDM-1), a crucial MBL, researchers synthesized various picolinate derivatives. nih.gov One of the synthetic intermediates created was Methyl 4-bromo-6-(hydroxymethyl)picolinate , demonstrating that the hydroxymethyl-picolinate core is a relevant starting point for generating potential MBL inhibitors. nih.gov The strategy involves using this scaffold to present zinc-binding groups and other substituents in a way that allows them to interact with key residues in the enzyme's active site, thereby blocking its antibiotic-inactivating function. nih.gov
Table 1: Related Picolinate Derivatives in MBL Inhibition Research
| Compound | Role/Context | Source |
|---|
The versatility of the picolinate structure suggests its potential application in targeting other enzymes beyond MBLs.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov The design of selective COX-2 inhibitors often involves creating rigid, three-dimensional structures that fit into the larger active site of COX-2 compared to COX-1. nih.gov Typical pharmacophores include diaryl heterocycles with specific side chains. nih.gov While there is no specific published research detailing the inhibition of COX-2 by this compound, its pyridine (B92270) ring system and functional groups make it a candidate for elaboration into more complex structures that could be evaluated for COX-2 inhibitory activity.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL): There is no available scientific literature that investigates this compound or its direct derivatives as inhibitors of FAAH or MGL.
Potential as Biochemical Probes
There is limited specific information available regarding the use of this compound as a biochemical probe. Such probes are often designed with fluorescent tags or reactive groups to label and visualize biological targets. The hydroxymethyl group on the picolinate ring could potentially be functionalized to attach such reporters, but published research demonstrating this application for this specific compound is not currently available.
Structure-Activity Relationship (SAR) Analysis in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For picolinate derivatives, SAR studies have been conducted in various contexts.
A study on the chemical properties and biotoxicity of several chromium picolinate derivatives established a framework for understanding the structure-property-toxicity relationships of these specific metal complexes. nih.gov The research synthesized and characterized new derivatives, including Cr(6-CH3-pic)3 and [Cr(6-NH2-pic)2(H2O)2]NO3, and found that the dynamic stability of the complexes was dependent on the Cr-N bond length. nih.gov This stability, in turn, correlated with electrochemical properties and the generation of reactive oxygen species. nih.gov This type of analysis, which links specific structural modifications (like adding a methyl or amino group to the picolinate ring) to chemical and biological outcomes, is a core component of SAR.
While a detailed SAR study focused on the enzyme inhibitory activity of a series of this compound derivatives is not available in the literature, the principles from other SAR analyses can be applied. For MBL inhibition, for example, an SAR study would involve synthesizing a library of analogs by modifying the ethyl ester, the hydroxymethyl group, and adding substituents to other positions on the pyridine ring. Each compound would be tested for its inhibitory potency (e.g., IC50 value) against the target enzyme. The resulting data would help identify which functional groups and structural features are critical for potent inhibition.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Methyl 4-bromo-6-(hydroxymethyl)picolinate | |
| Cr(6-CH3-pic)3 | |
| [Cr(6-NH2-pic)2(H2O)2]NO3 | |
| Celecoxib |
Emerging Applications in Organic Synthesis and Advanced Materials
Role as an Intermediate in Multi-step Organic Synthesis
Ethyl 4-(hydroxymethyl)picolinate serves as a crucial intermediate in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. The pyridine (B92270) core is a common scaffold in many biologically active compounds. The hydroxymethyl and ethyl ester groups on the picolinate (B1231196) frame offer two distinct points for chemical modification, allowing for the systematic construction of intricate molecular designs.
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This dual functionality allows for a high degree of control over the synthetic pathway, enabling the targeted synthesis of compounds with specific biological activities.
For instance, picolinic acid and its derivatives are known to be involved in various biological processes and are key components in the synthesis of certain therapeutic agents. The structural motif of this compound can be found in more complex molecules that are designed to interact with biological targets.
Precursors for Enantioselective Sensors and Selectors
The development of sensors that can distinguish between different enantiomers (chiral molecules that are mirror images of each other) is of critical importance in fields such as pharmacology and materials science. Picolinate-based ligands have shown promise in the construction of such enantioselective sensors and selectors.
A notable example in this area involves the use of a chiral picolinate ligand derived from (S)-BINOL (1,1'-bi-2-naphthol) to create new polymer frameworks. rsc.orgresearchgate.net This research highlights the potential of incorporating chiral picolinate units into larger molecular assemblies to induce a chiral environment. rsc.orgresearchgate.net Such environments are essential for enantioselective recognition, where the sensor or selector preferentially binds to one enantiomer over the other.
This compound can serve as a precursor for the synthesis of these chiral ligands. The hydroxymethyl group provides a convenient handle for attaching the picolinate moiety to a chiral scaffold, such as BINOL. The resulting chiral picolinate ligand can then be used to construct sensors that can detect and differentiate between chiral molecules, which is crucial for applications like drug purity analysis and asymmetric catalysis. The development of such sensors is a rapidly growing area of research, with significant potential for technological advancements. mdpi.comnih.gov
Application in Agrochemistry and Polymer Industries
The pyridine ring is a fundamental structural component in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is critical for the biological activity of these compounds. This compound, with its versatile functional groups, represents a valuable building block for the synthesis of novel agrochemical candidates. The hydroxymethyl and ethyl ester moieties can be modified to introduce different functionalities, allowing for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity as a crop protection agent.
In the polymer industry, pyridine-containing polymers are of interest due to their unique properties, such as their ability to act as ligands for metal ions and their potential for use in catalysis and materials with specific electronic properties. This compound can be utilized as a monomer or a functionalizing agent in the synthesis of such polymers. The hydroxymethyl group can be used to incorporate the picolinate unit into a polymer backbone through esterification or etherification reactions. The resulting polymers, featuring pendant picolinate groups, could find applications in areas such as specialty coatings, membranes, and as supports for catalysts.
Development of Novel Functional Materials (e.g., Organogelators)
Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. These materials have potential applications in areas such as drug delivery, environmental remediation, and as templates for the synthesis of nanomaterials.
The design of functional π-gelators often involves incorporating aromatic units that can engage in π-π stacking interactions, which contribute to the self-assembly process. Pyridine derivatives are attractive candidates for the construction of organogelators due to the electronic properties of the pyridine ring and its ability to participate in hydrogen bonding and other non-covalent interactions.
While specific research on organogelators derived directly from this compound is emerging, related studies on supramolecular gels provide a strong indication of its potential in this field. mdpi.com The structure of this compound, with its combination of a pyridine ring and functional groups capable of hydrogen bonding, suggests that it could be a valuable precursor for the synthesis of novel organogelators. By modifying the hydroxymethyl and ester groups, it is possible to design molecules with the appropriate balance of intermolecular interactions required for efficient gelation.
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The advancement of ethyl 4-(hydroxymethyl)picolinate from a laboratory curiosity to a widely accessible building block hinges on the development of efficient and environmentally benign synthetic methodologies. Current laboratory-scale syntheses provide a foundation, but future efforts must focus on green chemistry principles to enhance sustainability and economic viability.
One documented laboratory method involves the reaction of 2-cyanopyridine-4-methanol with trimethylsilyl (B98337) chloride in ethanol (B145695). vulcanchem.com Another approach involves the hydrogenation of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate with platinum oxide in acetic acid to yield its piperidine (B6355638) counterpart, confirming the precursor's availability. prepchem.com Additionally, general methods for creating picolinic acid esters often involve coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of more reactive intermediates like acid chlorides, which can be prepared using thionyl chloride. nih.govresearchgate.net
Future research should aim to improve upon these methods by:
Catalytic Approaches: Exploring novel catalysts to replace stoichiometric reagents, thereby reducing waste. For instance, developing catalytic esterification or amidation processes directly from the corresponding carboxylic acid would be a significant step forward.
One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel, such as the hydrothermal synthesis used for related compounds like chromium picolinate (B1231196), can simplify operations and reduce production costs. google.com
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials would align with global sustainability goals.
Solvent Minimization: Reducing the reliance on volatile and hazardous organic solvents by exploring reactions in greener media like water or ionic liquids, or under solvent-free conditions. google.com
Table 1: Comparison of Synthetic Strategies for Picolinate Esters
| Method | Reagents | Advantages | Challenges | Sustainability Aspect |
|---|---|---|---|---|
| Classical Esterification | Picolinic Acid, Ethanol, H₂SO₄ | Simple, uses common reagents. chemicalbook.com | Requires harsh acidic conditions, potential for side reactions. | Moderate; high energy input. |
| DCC Coupling | Picolinic Acid, Alcohol, DCC | Mild reaction conditions. researchgate.net | Formation of hard-to-remove urea (B33335) byproducts, potential for rearrangements. nih.gov | Low; generates significant solid waste. |
| Acid Chloride Route | Picolinoyl Chloride, Alcohol, Base | High reactivity, good yields. nih.gov | Requires handling of moisture-sensitive acid chlorides. | Low; uses hazardous reagents like thionyl chloride. |
| Hydrothermal Synthesis | 2-Pyridinecarbonitrile, Water | "Green" production, simple operation, suitable for mass production. google.com | High temperature and pressure required. | High; uses water as a solvent, one-step process. |
Exploration of Novel Biological Targets and Therapeutic Applications
The molecular architecture of this compound, particularly the presence of the pyridine (B92270) ring and hydroxymethyl group, suggests a range of potential biological activities. The pyridine moiety can act as a hydrogen bond acceptor and a metal-chelating agent, while the hydroxymethyl group can participate in hydrogen bonding and serve as a site for metabolic modification. vulcanchem.com
Initial research suggests the compound possesses antimicrobial properties and may act as an enzyme inhibitor, making it a valuable lead for developing new therapeutic agents. vulcanchem.com The picolinamide (B142947) scaffold, a close structural relative, has already been explored for its potential in cancer therapy. For example, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and shown to inhibit the proliferation of human cancer cell lines like HepG2 and HCT116. mdpi.com One such derivative demonstrated significant tumor growth suppression in a colon cancer model. mdpi.com Furthermore, other heterocyclic ethyl ester derivatives have been identified with selective cytotoxicity against tumorigenic cell lines. nih.gov
Future research in this area should focus on:
Broad-Spectrum Screening: Systematically screening this compound and its derivatives against a wide array of biological targets, including kinases, proteases, and metabolic enzymes.
Mechanism of Action Studies: For any identified biological activity, detailed studies are needed to elucidate the precise mechanism of action. For instance, if the compound shows anticancer effects, research should investigate its impact on signaling pathways, cell cycle regulation, and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the hydroxymethyl and ethyl ester groups to understand how structural changes affect biological potency and selectivity. This could lead to the optimization of lead compounds with improved therapeutic profiles. vulcanchem.com
Advanced Computational Modeling for De Novo Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding the design of new and more effective molecules. For a scaffold like this compound, computational modeling can play a pivotal role in its future development.
Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how the molecule might bind to the active sites of various protein targets. For instance, induced-fit docking (IFD) has been successfully used to model the binding of related quinolone-3-carboxamide derivatives to the PI3Kα kinase domain, a key target in cancer therapy. mdpi.com Similarly, MD simulations have been used to understand the protein dynamics of enzymes like dihydrodipicolinate synthase, which is involved in lysine (B10760008) biosynthesis in plants and bacteria. nih.gov
Future directions for computational research include:
Virtual Screening: Using the structure of this compound as a query to screen large virtual libraries of compounds to identify other molecules with similar properties or potential biological targets. nih.gov
De Novo Design: Employing advanced algorithms to design novel molecules from scratch, based on the picolinate scaffold, that are optimized for binding to a specific biological target. This approach allows for the creation of highly tailored therapeutic candidates.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
Integration with Nanotechnology and Drug Delivery Systems
A major challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body in sufficient concentration without causing off-target effects. Nanotechnology offers innovative solutions to this problem through the design of sophisticated drug delivery systems.
While specific research on the nanoformulation of this compound is not yet prevalent, studies on the related compound chromium picolinate have demonstrated the potential of this approach. Formulating chromium picolinate into nanoparticles has been shown to enhance its absorption and bioavailability.
Future research should explore the integration of this compound and its bioactive derivatives with nanotechnology, including:
Lipid-Based Nanoparticles: Encapsulating the compound in lipid-based carriers like liposomes or solid lipid nanoparticles to improve solubility, stability, and control its release profile.
Polymeric Nanoparticles: Using biocompatible polymers to create nanoparticles that can be functionalized for targeted delivery to specific tissues or cells, such as cancer cells.
Smart Drug Delivery Systems: Designing nanocarriers that release their payload in response to specific stimuli found in the target microenvironment, such as changes in pH or the presence of certain enzymes.
Addressing Scalability and Industrial Viability
For any chemical compound to have a broad impact, its synthesis must be scalable from the laboratory bench to industrial production in a cost-effective and reliable manner. While laboratory syntheses may prioritize novelty and yield, industrial processes must also consider cost of raw materials, energy consumption, safety, and waste disposal.
The synthesis of related picolinates has highlighted some of these challenges and opportunities. For example, the use of DCC coupling, while effective at a small scale, is often problematic for industrial production due to the formation of N-acylurea byproducts that are difficult to remove. nih.gov Conversely, processes like the one-step hydrothermal synthesis of chromium picolinate are lauded for their simplicity and potential for mass production, representing a model for industrial viability. google.com
Key considerations for the industrial scale-up of this compound synthesis include:
Process Optimization: Thoroughly optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput while minimizing costs.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and efficiency.
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or continuous chromatography, to replace labor-intensive techniques like silica (B1680970) gel column chromatography. vulcanchem.com
Economic Analysis: Conducting a thorough techno-economic analysis of the entire production process to ensure its commercial feasibility.
Q & A
Q. Characterization :
- NMR (¹H/¹³C) to confirm structure and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC-UV (e.g., λ = 224 nm as per UV maxima ).
- Thermogravimetric analysis (TGA) to assess thermal stability.
Methodological Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts. Cross-validate results with orthogonal techniques to ensure reproducibility .
Basic: How do researchers ensure analytical purity and stability of this compound in experimental settings?
Q. Answer :
- Purity Assessment : Use HPLC with a C18 column and UV detection (≥98% purity threshold). Compare retention times with certified reference standards .
- Stability Testing : Store at -20°C in inert, moisture-proof containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Contamination Mitigation : Avoid prolonged exposure to light/air. Use argon/vacuum sealing for long-term storage .
Advanced: What experimental strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. behavioral effects)?
Answer :
Contradictions may arise from:
- Dose-dependent effects : Test a broader concentration range in vitro (e.g., receptor binding assays) and in vivo (e.g., murine head-twitch response (HTR) models) .
- Species-specific responses : Compare pharmacokinetics across models (e.g., rodents vs. primates).
- Analytical Variability : Standardize assays (e.g., use internal controls for HTR studies) and validate findings with independent methods (e.g., LC-MS for metabolite profiling) .
Example : A study showing HTR in mice at 1 mg/kg but no CNS activity in rats could reflect differences in blood-brain barrier permeability. Address this via tissue distribution studies.
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?
Q. Answer :
- Variable Modification : Systematically alter the hydroxymethyl group (e.g., replace with halogens or alkyl chains) and assess impacts on:
- Receptor affinity (e.g., serotonin receptors via radioligand binding).
- Metabolic stability (e.g., liver microsome assays).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
- Data Integration : Combine SAR with pharmacokinetic data (e.g., logP, solubility) to prioritize candidates for in vivo testing .
Advanced: What are the ethical and methodological considerations for in vivo studies involving this compound?
Q. Answer :
- Ethical Compliance : Follow institutional animal care protocols (IACUC approval). Minimize sample size via power analysis .
- Dose Optimization : Conduct pilot studies to identify subtoxic doses (e.g., LD50 determination).
- Behavioral Endpoints : Use blinded observers for HTR scoring to reduce bias .
- Data Transparency : Report negative results and confounding variables (e.g., strain-specific responses) to avoid publication bias .
Advanced: How can researchers identify and characterize degradation products of this compound under experimental conditions?
Q. Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Analytical Workflow :
- LC-MS/MS to identify degradation products.
- Isolation via Prep-HPLC for structural elucidation (NMR, IR).
- Mechanistic Insights : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
